2,4-Difluorophenylacetonitrile
Overview
Description
2,4-Difluorophenylacetonitrile is a chemical compound that has been synthesized and studied for its potential applications in various fields. The compound is characterized by the presence of two fluorine atoms attached to a benzene ring, which is further connected to an acetonitrile group. This structure is of interest due to the unique properties imparted by the fluorine atoms and the nitrile group.
Synthesis Analysis
The synthesis of 2,4-Difluorophenylacetonitrile has been achieved through a one-pot process starting from 2,4-difluorobenzaldehyde. The process involves reduction with potassium borohydride, followed by chlorination and cyanation in the presence of a water-carrying agent such as toluene. The optimal conditions for this synthesis have been determined, leading to a total yield of 62.1% . This method is practical and has been suggested as easy to scale up, which is beneficial for industrial applications.
Molecular Structure Analysis
While the specific molecular structure analysis of 2,4-Difluorophenylacetonitrile is not detailed in the provided papers, related compounds have been studied using X-ray crystallography and theoretical calculations. For instance, a similar α-aminonitrile compound has been characterized, and its crystal structure solved by direct methods using single-crystal X-ray diffraction data . Such analyses are crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of related fluorinated acetonitriles has been explored. For example, difluoro(trimethylsilyl)acetonitrile has been used as a cyanodifluoromethylating reagent towards various substrates under both basic and acidic conditions . Additionally, the reactivity of 2,4-Difluorophenylacetonitrile could be inferred from studies on similar compounds, such as the reaction between pentafluorophenylacetonitrile and guanidine-like bases, which resulted in the formation of substituted dimers and oligomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Difluorophenylacetonitrile can be deduced from its molecular structure and the properties of similar compounds. The presence of fluorine atoms is likely to influence the compound's lipophilicity, boiling point, and chemical stability. The nitrile group contributes to its reactivity, especially in nucleophilic addition reactions. The exact properties would require empirical determination through experiments such as spectroscopic characterization, which has been performed for related compounds .
Scientific Research Applications
Synthesis Process
2,4-Difluorophenylacetonitrile is synthesized through a one-pot method starting from 2,4-difluorobenzaldehyde. This involves reduction, chlorination, and cyanation processes. The optimal conditions include using toluene as the water-carrying agent and maintaining a specific temperature and time, resulting in a total yield of 62.1%. This synthesis method is practical for scale-up (Li Han-wei, 2009).
Analytical Chemistry
In analytical chemistry, techniques such as high-performance liquid chromatography (HPLC) are utilized for the determination of related compounds in biological samples. This involves specific methods for sample preparation and analysis, showcasing the compound's utility in analytical applications (Xiao Chen et al., 2018).
Environmental Studies
2,4-Difluorophenylacetonitrile derivatives are used in environmental studies to understand the fate of contaminants in ecosystems. Techniques like nuclear magnetic resonance (NMR) help in identifying and quantifying contaminants and their metabolites in plant systems (J. Tront & F. Saunders, 2007).
Water Treatment Technologies
The compound's derivatives are studied in water treatment technologies for the removal of herbicides from contaminated water sources. Different methods, including electrochemical processes and biofilm reactors, have been explored for their efficacy in degrading herbicides like 2,4-D (A. Dargahi et al., 2021).
Safety And Hazards
This compound is considered hazardous. It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this compound should be in a well-ventilated area or outdoors, and away from heat, sparks, open flames, or hot surfaces . Personal protective equipment, including gloves, protective clothing, eye protection, and face protection, should be worn when handling this compound .
properties
IUPAC Name |
2-(2,4-difluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAOESUOSOGZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215856 | |
Record name | (2,4-Difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenylacetonitrile | |
CAS RN |
656-35-9 | |
Record name | 2,4-Difluorophenylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,4-Difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-difluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIFLUOROPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU758G7CQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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